molecular formula C17H14ClNO3 B2494409 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide CAS No. 298215-59-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide

Cat. No.: B2494409
CAS No.: 298215-59-5
M. Wt: 315.75
InChI Key: QBDDBZFWPGKFMY-QPJJXVBHSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDDBZFWPGKFMY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide , often referred to as a benzodioxole derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antidiabetic, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H14ClNO3
Molecular Weight316 Da
LogP4.31
Polar Surface Area (Ų)48
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

These properties suggest that the compound may possess significant lipophilicity and potential for bioactivity.

Antidiabetic Activity

Recent studies have indicated that benzodioxole derivatives exhibit promising antidiabetic effects. For instance, a study synthesized various benzodioxol carboxamide derivatives and evaluated their effects on α-amylase inhibition. The compound IIc demonstrated an IC50 value of 0.68 µM , indicating potent inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism regulation. Furthermore, in vivo studies showed that this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored. In vitro assessments revealed that certain derivatives exhibited significant cytotoxic effects across various cancer cell lines with IC50 values ranging from 26 to 65 µM . Notably, the compound was shown to selectively target cancer cells while sparing normal cells, demonstrating a favorable safety profile .

Anti-inflammatory Activity

Anti-inflammatory properties have been attributed to related benzodioxole compounds. A study evaluating the structure-activity relationship of similar compounds found that modifications at specific positions enhanced their inhibitory effects on inflammatory pathways. For example, compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation .

Case Studies and Research Findings

  • Antidiabetic Study :
    • Objective : Evaluate α-amylase inhibition.
    • Method : In vitro assays using MTS for cytotoxicity assessment.
    • Results : Compound IIc showed significant inhibition with an IC50 of 0.68 µM and reduced blood glucose levels in diabetic mice.
  • Anticancer Study :
    • Objective : Assess cytotoxicity against cancer cell lines.
    • Method : Testing across multiple cell lines.
    • Results : Displayed IC50 values between 26–65 µM, indicating potential as an anticancer agent.
  • Anti-inflammatory Study :
    • Objective : Investigate COX inhibition.
    • Method : Structure-activity relationship analysis.
    • Results : Enhanced anti-inflammatory activity observed with specific structural modifications.

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